molecular formula C17H14N2O5S B4079963 4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide

4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide

Cat. No. B4079963
M. Wt: 358.4 g/mol
InChI Key: BHSJSLHXTPMHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide has been used in various scientific research applications such as enzyme inhibition studies, protein-ligand binding assays, and drug discovery. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide has also been used as a probe to study the binding of sulfonamide compounds to proteins and to investigate the mechanism of action of other drugs.

Mechanism of Action

4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site. This results in the inhibition of the conversion of carbon dioxide to bicarbonate, which is essential for the regulation of acid-base balance in the body. 4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide also binds to proteins through hydrogen bonding and hydrophobic interactions, which affects their function and structure.
Biochemical and Physiological Effects:
4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects such as reducing the activity of carbonic anhydrase, altering the structure and function of proteins, and affecting the pH balance in the body. It has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide has several advantages for lab experiments such as its high potency, selectivity, and stability. It is also easy to synthesize and purify. However, 4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide has some limitations such as its potential toxicity and the need for caution when handling it due to its sulfonamide group.

Future Directions

For the use of 4-methoxy-N-1-naphthyl-3-nitrobenzenesulfonamide include investigating its potential as a therapeutic agent and using it as a probe to study protein structure and function.

properties

IUPAC Name

4-methoxy-N-naphthalen-1-yl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-24-17-10-9-13(11-16(17)19(20)21)25(22,23)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJSLHXTPMHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.